molecular formula C20H16F3NO2S B11501335 4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11501335
M. Wt: 391.4 g/mol
InChI Key: HUNDNSHRSQXESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a thiophene ring, a trifluoromethyl phenyl group, and an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of thiophene-2-carboxaldehyde with a suitable amine, followed by cyclization and introduction of the trifluoromethyl phenyl group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use in drug development, particularly for its unique structural features that could interact with biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The thiophene and trifluoromethyl phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The octahydroquinoline core can provide structural stability and influence the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(THIOPHEN-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a thiophene ring, a trifluoromethyl phenyl group, and an octahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C20H16F3NO2S

Molecular Weight

391.4 g/mol

IUPAC Name

4-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C20H16F3NO2S/c21-20(22,23)12-6-8-13(9-7-12)24-15-3-1-4-16(25)19(15)14(11-18(24)26)17-5-2-10-27-17/h2,5-10,14H,1,3-4,11H2

InChI Key

HUNDNSHRSQXESW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CS4)C(=O)C1

Origin of Product

United States

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